molecular formula C14H12FN B14123970 4-Fluoro-2-(1-phenylethenyl)aniline

4-Fluoro-2-(1-phenylethenyl)aniline

Cat. No.: B14123970
M. Wt: 213.25 g/mol
InChI Key: KUMRRWSODNSHDV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-phenylvinyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by an aryl group. This compound is characterized by the presence of a fluoro group at the 4-position and a phenylvinyl group at the 2-position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the reduction of nitroarenes to anilines. For example, the reduction of 4-fluoro-2-nitro-1-phenylvinylbenzene can yield 4-Fluoro-2-(1-phenylvinyl)aniline .

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-2-(1-phenylvinyl)aniline often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the reactivity of the compound.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(1-phenylvinyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-phenylvinyl)aniline involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(1-phenylvinyl)aniline is unique due to the presence of both the fluoro and phenylvinyl groups, which confer distinct chemical properties and reactivity. The fluoro group enhances the compound’s stability and reactivity, while the phenylvinyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

4-fluoro-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C14H12FN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2

InChI Key

KUMRRWSODNSHDV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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